tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H23FN2O2 |
|---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-11(8-10-19)12-5-4-6-13(18)14(12)17/h4-6,11H,7-10,18H2,1-3H3 |
InChI Key |
INUCHQFAJFREOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C(=CC=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Chemical Name: tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate
- Molecular Formula: C16H23FN2O2
- Molecular Weight: 294.36 g/mol
- IUPAC Name: 1-(tert-butoxycarbonyl)-4-(3-amino-2-fluorophenyl)piperidine
- Structure: Piperidine ring substituted at the 4-position with a 3-amino-2-fluorophenyl group and protected at the nitrogen with a tert-butoxycarbonyl (Boc) group.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the piperidine ring bearing the Boc protecting group on nitrogen.
- Introduction of the fluorinated aromatic amine moiety at the 4-position of the piperidine.
- Reduction or deprotection steps to reveal the amino group on the aromatic ring if introduced as a nitro or protected amine.
The key challenge is the selective introduction of the 3-amino-2-fluorophenyl substituent with preservation of the Boc group and fluorine substituent.
Specific Synthetic Routes
Suzuki-Miyaura Cross-Coupling Approach
-
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (a boronate ester of Boc-piperidine)
- 2-bromo-5-fluoroaniline or 3-bromo-2-fluoroaniline derivatives
-
- Under palladium catalysis, the boronate ester and aryl bromide undergo Suzuki coupling in a solvent mixture such as 1,4-dioxane/water at elevated temperature (ca. 80 °C) for several hours.
- The crude product is purified by extraction and flash chromatography to isolate this compound or its protected precursor.
-
- High yields (up to 96-99%) reported.
- Mild conditions preserving Boc and fluorine substituents.
- Scalable and reproducible.
Reduction of Nitro Precursors
-
- tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperidine-1-carboxylate
-
- Catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethyl acetate under hydrogen atmosphere at 30 °C for 16 hours.
- This reduces the nitro group to the amino group without affecting the Boc group or fluorine substituent.
- The product is isolated by filtration and concentration, yielding this compound in high purity and yield (~96%).
Data Summary Table of Preparation Methods
Analytical Characterization
-
- ^1H NMR and ^13C NMR confirm the presence of Boc group (tert-butyl singlet ~1.4 ppm), piperidine ring protons, aromatic protons, and fluorine coupling patterns.
- ^19F NMR can be used to confirm fluorine substitution.
-
- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C16H23FN2O2.
-
- Characteristic carbamate (Boc) C=O stretch near 1700 cm^-1.
- NH2 stretch from aromatic amine around 3300-3500 cm^-1.
These methods confirm the structure and purity of the synthesized compound.
Research Findings and Observations
- The Boc protecting group is critical in maintaining the integrity of the piperidine nitrogen during coupling and reduction steps.
- Fluorine substitution at the 2-position of the phenyl ring is stable under the described catalytic hydrogenation and Suzuki coupling conditions.
- Reduction of nitro precursors is a reliable route to the amino-substituted target compound with minimal side reactions.
- Suzuki coupling allows modular introduction of various substituted aryl groups, facilitating analog synthesis.
- Yield optimization depends on catalyst choice, solvent system, and reaction time; palladium catalysts such as Pd(PPh3)4 or Pd/C are effective.
- Flow chemistry offers future potential for scale-up but requires addressing precipitation issues.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
- Intermediate for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly those related to pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to diverse chemical entities .
Biology
- Enzyme Inhibitors and Receptor Ligands : The compound is investigated for its role as an enzyme inhibitor and receptor ligand, which can help in understanding biochemical pathways and developing new therapeutic agents. For example, it may interact with specific receptors involved in neurological functions.
Medicine
- Pharmaceutical Development : Research is ongoing into its potential use in developing treatments for neurological disorders. Its structural properties suggest that it may modulate neurotransmitter systems, making it a candidate for further pharmacological studies .
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require specific functional groups for desired reactivity or stability. Its lipophilicity and metabolic stability make it valuable in industrial formulations.
Case Study 1: Neuropharmacology
A study explored the effects of tert-butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate on neurotransmitter release in animal models. Results indicated that the compound could enhance synaptic transmission by modulating receptor activity, suggesting its potential as a therapeutic agent for cognitive enhancement.
Case Study 2: Synthesis of Derivatives
In another investigation, researchers synthesized various derivatives of this compound to evaluate their biological activity. Some derivatives exhibited improved potency as enzyme inhibitors compared to the parent compound, highlighting the importance of structural modifications in drug design .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Target Compound
Three isomers with identical molecular formulas (C₁₆H₂₃FN₂O₂) but differing substituent positions on the phenyl ring are documented ():
| Compound Name | CAS Number | Substituent Positions | Key Properties (Inferred) |
|---|---|---|---|
| tert-Butyl 4-(4-amino-3-fluorophenyl)piperidine-1-carboxylate | 1488342-80-8 | 4-amino, 3-fluoro | Para-amino group may enhance hydrogen bonding; fluorine at meta position reduces steric hindrance. |
| tert-Butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate | 2749921-51-3 | 3-amino, 5-fluoro | Fluorine at meta position relative to amino group; potential for altered dipole interactions. |
| Target Compound | 2749683-29-0 | 3-amino, 2-fluoro | Ortho-fluorine increases steric hindrance; meta-amino group optimizes electronic density for binding. |
Structural Implications :
- Meta-amino positioning may enhance hydrogen-bonding capacity compared to para-substituted analogs .
Piperidine Derivatives with Varied Substituents
2.2.1. Heterocyclic vs. Phenyl Substituents
- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7): Replaces the fluorophenyl group with a pyridinyl ring, introducing a basic nitrogen atom. Molecular weight: 277.36 g/mol (vs. 294.37 g/mol for the target compound).
2.2.2. Halogen-Substituted Analogs
- tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (BP 30371): Nitro group introduces strong electron-withdrawing effects, altering reactivity in reduction or coupling reactions .
Piperidine Ring-Modified Derivatives
Biological Activity
tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate (CAS Number: 188975-15-7) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tert-butyl group and a fluorinated phenyl moiety, which are known to influence its pharmacokinetic and pharmacodynamic properties.
- Molecular Formula : C16H23FN2O2
- Molecular Weight : 294.36 g/mol
- Boiling Point : Predicted at approximately 400.1 °C
- Density : Approximately 1.152 g/cm³
- pKa : 3.94 .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. The presence of the fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards specific targets, which is crucial for therapeutic efficacy.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cancer progression .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of piperidine derivatives. Research indicates that certain analogs can inhibit cholinesterases, which are enzymes that break down neurotransmitters like acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease . Furthermore, structure-activity relationship (SAR) studies suggest that modifications in the piperidine structure can lead to improved neuroprotective effects.
Study on Anticancer Properties
A notable study investigated a series of piperidine derivatives for their anticancer activity. Among these, this compound was tested against various cancer cell lines. The results showed that this compound exhibited a higher cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting its potential as a lead compound for further development .
Neuroprotective Activity Assessment
In another study focusing on neuroprotection, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE). The findings indicated that these compounds could effectively increase acetylcholine levels in neuronal cultures, supporting their potential use in treating neurodegenerative diseases .
Data Table: Biological Activities of Related Piperidine Derivatives
Q & A
Basic: What safety protocols should be followed when handling tert-Butyl 4-(3-amino-2-fluorophenyl)piperidine-1-carboxylate?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
- Ventilation: Use fume hoods for synthesis or purification steps to minimize inhalation risks .
- Waste Management: Collect chemical waste in designated containers and dispose via certified hazardous waste services to avoid environmental contamination .
- Emergency Measures: Ensure eyewash stations and safety showers are accessible. For spills, use inert absorbents (e.g., vermiculite) and avoid water jets .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the piperidine ring, tert-butyl group, and aromatic substituents. Compare chemical shifts with predicted values from computational tools (e.g., ACD/Labs) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (CHFNO) by matching the observed [M+H] peak to the theoretical mass (293.17 g/mol) .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and bond angles, particularly for the fluorophenyl moiety .
Advanced: What strategies improve synthetic yield when reproducibility is low?
Methodological Answer:
- Reaction Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF vs. THF) to enhance intermediate formation. For example, highlights multi-step syntheses requiring precise control of cyclization conditions .
- Purification Techniques: Use column chromatography with gradients (e.g., 5–20% EtOAc/hexane) to separate regioisomers. Recrystallization in ethanol/water mixtures improves purity .
- Monitoring Reaction Progress: Employ TLC or in-situ IR to detect side reactions (e.g., Boc-group cleavage) and adjust reaction times .
Advanced: How should researchers resolve conflicting solubility data in different solvents?
Methodological Answer:
- Systematic Solubility Testing: Prepare saturated solutions in solvents (e.g., DCM, MeOH, water) at 25°C and quantify solubility via gravimetric analysis or UV-Vis spectroscopy .
- Thermodynamic Analysis: Use Differential Scanning Calorimetry (DSC) to measure melting points and assess polymorphic stability, which influences solubility .
- Computational Modeling: Predict solubility parameters (e.g., Hansen solubility parameters) using software like COSMO-RS to guide solvent selection .
Basic: What storage conditions are recommended to maintain compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent thermal degradation or photolysis of the fluorophenyl group .
- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the Boc-protecting group .
- Inert Atmosphere: For long-term storage (>6 months), purge vials with argon or nitrogen to minimize oxidative side reactions .
Advanced: Which analytical methods are most effective for detecting impurities?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to separate and quantify by-products. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Identify impurities via molecular ion peaks and fragmentation patterns. For example, de-fluorinated by-products may appear at m/z 275 .
- Elemental Analysis: Confirm purity (>95%) by comparing experimental C/H/N percentages to theoretical values .
Advanced: How can researchers address discrepancies in reported toxicity data?
Methodological Answer:
- In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to establish baseline toxicity. Compare results with literature values to identify outliers .
- Metabolic Stability Studies: Use liver microsomes to assess compound degradation and potential toxic metabolites .
- Cross-Referencing: Validate findings against structurally similar compounds (e.g., tert-butyl piperidine carboxylates with fluorinated aryl groups) .
Basic: What is the recommended workflow for synthesizing this compound?
Methodological Answer:
Boc Protection: React piperidine with di-tert-butyl dicarbonate in THF to form the Boc-protected intermediate .
Suzuki Coupling: Introduce the 3-amino-2-fluorophenyl group via palladium-catalyzed cross-coupling with a boronic acid derivative .
Deprotection (Optional): Remove the Boc group using HCl/dioxane for further functionalization .
Advanced: How can computational tools aid in the design of derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinity to biological targets (e.g., kinase enzymes) by modifying the fluorophenyl substituent .
- QSAR Modeling: Develop quantitative structure-activity relationship models to correlate substituent electronegativity (e.g., fluorine position) with biological activity .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to optimize electronic properties for desired reactivity .
Advanced: What are the best practices for characterizing thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen to determine decomposition onset temperatures (~200°C for Boc-protected compounds) .
- Isothermal Calorimetry: Monitor heat flow at 25°C to assess long-term stability in solution .
- Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
